3-Bromo-1-methyl-1H-indazole-6-carboxylic acid solubility profile
3-Bromo-1-methyl-1H-indazole-6-carboxylic acid solubility profile
An In-Depth Technical Guide to the Solubility Profile of 3-Bromo-1-methyl-1H-indazole-6-carboxylic acid
Executive Summary
3-Bromo-1-methyl-1H-indazole-6-carboxylic acid is a heterocyclic compound featuring an indazole core, a structure of significant interest in medicinal chemistry and materials science.[1] The ultimate utility of any such candidate molecule in pharmaceutical development is fundamentally governed by its physicochemical properties, among which aqueous solubility is paramount. Poor solubility can terminate the development of an otherwise promising therapeutic agent due to insurmountable challenges in achieving bioavailability.
This technical guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive framework for characterizing the solubility profile of 3-Bromo-1-methyl-1H-indazole-6-carboxylic acid. Moving beyond a simple data sheet, this document details the underlying scientific principles, provides robust, step-by-step experimental protocols, and outlines the necessary analytical methodologies for accurate quantification. By explaining the causality behind experimental choices, this guide serves as a practical and authoritative resource for generating a reliable and interpretable solubility profile, a critical step in the early-stage assessment of any new chemical entity.
Compound Overview and Physicochemical Foundation
A thorough understanding of a molecule's intrinsic properties is the logical starting point for any solubility investigation. These properties dictate the intermolecular forces at play between the solute and the solvent.
Molecular Structure and Key Features
3-Bromo-1-methyl-1H-indazole-6-carboxylic acid (CAS: 1363382-30-2) is a substituted indazole.[2] Its structure is characterized by:
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An Aromatic Indazole Core: A bicyclic system composed of fused benzene and pyrazole rings, which contributes to its hydrophobicity.[1]
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A Carboxylic Acid Group (-COOH): This is the most critical functional group for solubility. It is an acidic moiety, capable of donating a proton to form a negatively charged carboxylate ion (-COO⁻). This ionization dramatically increases aqueous solubility.
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A Bromine Atom (-Br): Adds to the molecular weight and hydrophobicity.
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A N-Methyl Group (-CH₃): This substitution at the N1 position prevents tautomerization that can occur in unsubstituted indazoles.[1]
Predicted Physicochemical Properties
While experimental data is the gold standard, predicted properties provide a valuable baseline for experimental design.
| Property | Value / Prediction | Source | Significance for Solubility |
| Molecular Formula | C₉H₇BrN₂O₂ | [2] | Foundational for all calculations. |
| Molecular Weight | 255.07 g/mol | [2] | Influences dissolution kinetics and molar concentration calculations. |
| XLogP3 | 2.1 | [3] | A measure of lipophilicity. A value >2 suggests moderate hydrophobicity and potentially low intrinsic solubility of the neutral form. |
| Polar Surface Area (PSA) | 55.1 Ų | [3] | Reflects the surface area contributed by polar atoms. This value suggests the molecule has capacity for hydrogen bonding. |
| Acidity | Acidic | Inferred | The carboxylic acid group will dominate the acid-base behavior, making pH a critical variable for solubility. |
Guiding Principles: Factors Governing Solubility
The solubility of an ionizable compound like 3-Bromo-1-methyl-1H-indazole-6-carboxylic acid is not a single value but a profile that depends on the conditions of the medium.
The Overarching Impact of pH
The solubility of this compound is inextricably linked to its acid dissociation constant (pKa). The Henderson-Hasselbalch equation governs the equilibrium between the neutral, less soluble form (HA) and the ionized, more soluble form (A⁻).
pH = pKa + log([A⁻]/[HA])
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At pH << pKa: The compound will exist predominantly in its neutral, protonated carboxylic acid form (HA). In this state, its solubility will be at its lowest, referred to as the intrinsic solubility (S₀).
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At pH = pKa: The compound will be 50% ionized, and the solubility will be significantly higher than S₀.
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At pH >> pKa: The compound will exist almost entirely in its deprotonated, carboxylate salt form (A⁻), leading to maximum aqueous solubility.
Understanding this relationship is crucial, as the pH of the gastrointestinal tract varies from highly acidic (pH 1-2) to near-neutral (pH 6-7.5). A comprehensive pH-solubility profile is therefore essential for predicting oral absorption.
Solid-State Properties: The Unseen Variable
The arrangement of molecules in the solid state (crystallinity, polymorphism) has a profound impact on solubility. Different crystal forms (polymorphs) of the same compound can exhibit different melting points, stabilities, and, critically, different solubilities. It is imperative that solubility studies are conducted on a well-characterized, stable solid form to ensure data reproducibility.
Experimental Framework for Solubility Determination
A robust experimental design is required to generate reliable and meaningful data. The thermodynamic equilibrium shake-flask method is the gold-standard for this purpose.
Overall Experimental Workflow
The process involves saturating a solvent with the compound, allowing it to reach equilibrium, separating the undissolved solid, and quantifying the concentration of the dissolved compound in the supernatant.
Caption: Workflow for Equilibrium Solubility Determination.
Core Protocol: Aqueous pH-Solubility Profile
This protocol details the steps for determining the solubility of 3-Bromo-1-methyl-1H-indazole-6-carboxylic acid across a physiologically relevant pH range.
Materials:
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3-Bromo-1-methyl-1H-indazole-6-carboxylic acid (confirmed solid form)
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Phosphate, acetate, or universal buffer systems
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Calibrated pH meter
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Orbital shaker with temperature control
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2 mL glass vials with screw caps
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0.45 µm PVDF syringe filters
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HPLC system with UV detector
Methodology:
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Buffer Preparation: Prepare a series of buffers covering a pH range from 2 to 8 (e.g., at 1 pH unit intervals).
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Rationale: This range covers acidic, neutral, and slightly basic conditions, allowing for a full characterization of the solubility curve around the compound's pKa.
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Compound Addition: Add an excess amount of the solid compound to vials containing 1 mL of each buffer. "Excess" means enough solid should remain at the end of the experiment, which can be visually confirmed. A starting point of ~5 mg is often sufficient.
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Rationale: Ensuring excess solid is present is the only way to guarantee the solution is truly saturated and that the measured solubility is the thermodynamic equilibrium solubility.
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Equilibration: Seal the vials tightly and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for at least 24 hours. 48 hours is preferable to ensure equilibrium is reached.
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Rationale: Constant agitation is required to facilitate the dissolution process and reach equilibrium. Kinetic solubility (determined over shorter times) can often overestimate thermodynamic solubility.
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Sample Preparation & pH Measurement: After equilibration, allow the vials to stand for 30 minutes for the solid to settle. Carefully open each vial and measure the final pH of the supernatant.
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Rationale: The final pH can sometimes differ from the starting pH, especially for unbuffered solutions or at high concentrations. The final measured pH is the correct value to plot against.
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Filtration: Withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm PVDF syringe filter into a clean HPLC vial.
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Rationale: Filtration is a critical step to remove all undissolved micro-particulates, which would otherwise lead to a massive overestimation of solubility. PVDF is a good general-purpose filter with low compound binding.
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Dilution: Immediately dilute the filtered sample with the HPLC mobile phase to a concentration that falls within the linear range of the calibration curve.
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Rationale: Saturated solutions are often too concentrated for direct injection onto an HPLC. A precise dilution factor is required for the final calculation.
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Quantification: Analyze the diluted samples using a validated RP-HPLC method as described in Section 5.0.
Analytical Quantification by RP-HPLC
Accurate quantification of the dissolved compound is essential. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a robust and widely available technique suitable for this purpose.[1][4]
HPLC Method Parameters
The following provides a starting point for method development. Optimization will be required.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column suitable for moderately non-polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to ensure consistent peak shape for the acidic analyte. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic solvents for reversed-phase chromatography. |
| Gradient | Start at 10% B, ramp to 90% B over 10 min | A gradient elution is efficient for separating the analyte from any potential impurities or excipients. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | Controlled temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical volume that balances sensitivity and peak shape. |
| Detection | UV at an appropriate wavelength (e.g., 254 nm or λmax) | The indazole core is chromophoric, making UV detection suitable. The optimal wavelength (λmax) should be determined by a UV scan. |
Calibration and Quantification Workflow
A self-validating system relies on a robust calibration.
Caption: HPLC Calibration and Quantification Workflow.
Data Interpretation and Presentation
The final data should be presented clearly to allow for straightforward interpretation.
pH-Solubility Profile
The primary output is a plot of solubility (on a log scale) versus the final measured pH.
Example Data Table:
| Initial pH | Final Measured pH | Solubility (µg/mL) | Solubility (mM) | Log(Solubility, mM) |
| 2.0 | 2.05 | 5.1 | 0.020 | -1.70 |
| 3.0 | 3.08 | 12.8 | 0.050 | -1.30 |
| 4.0 | 4.11 | 94.4 | 0.370 | -0.43 |
| 5.0 | 5.09 | 816.2 | 3.20 | 0.51 |
| 6.0 | 6.05 | >2000 | >7.84 | >0.89 |
| 7.0 | 7.01 | >2000 | >7.84 | >0.89 |
| 8.0 | 7.95 | >2000 | >7.84 | >0.89 |
From a plot of this data, one can estimate the pKa (the pH at which the solubility begins to increase sharply) and the intrinsic solubility, S₀ (the solubility at the lowest pH values).
Implications for Drug Development
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Biopharmaceutical Classification System (BCS): Solubility is a key parameter in the BCS. A compound is considered "highly soluble" if its highest therapeutic dose is soluble in ≤250 mL of aqueous media over the pH range of 1.2-6.8. This profile is the first step in making that determination.
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Formulation Strategy: If the intrinsic solubility is low, formulation strategies such as salt formation (to create a more soluble form) or amorphous solid dispersions may be required to improve oral absorption. The significant increase in solubility at higher pH for this compound suggests that it is an excellent candidate for salt formation with a suitable base.
Conclusion
Characterizing the solubility profile of 3-Bromo-1-methyl-1H-indazole-6-carboxylic acid is a foundational activity in its evaluation as a potential drug candidate. This guide has provided the theoretical basis and a detailed, practical framework for executing this study. By employing the gold-standard shake-flask method across a range of pH values and utilizing a validated RP-HPLC method for quantification, researchers can generate a reliable and comprehensive dataset. This data is not merely a set of numbers but a critical tool for informing future formulation strategies, predicting in vivo behavior, and making crucial decisions in the drug development pipeline.
References
- CN119000907A - Detection method of indazole derivatives - Google Patents.
- Buy 1H-Indazole-3-carboxylic acid, 6-bromo-1-methyl - Echemi.
- An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples - MDPI.
- Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers - Benchchem.
- Synthesis of 1H‐indazole derivatives | Download Scientific Diagram - ResearchGate.
- Imidazole quantification by LC determination - 2019 - Wiley Analytical Science.
- 3-bromo-1-methyl-1H-indazole-6-carboxylic acid.
